N-Sulfonyl vs. N-Acyl Oxazolidine-2,4-dione: Pseudo-Irreversible Inhibitory Potency Against Porcine Pancreatic Elastase (PPE)
In a direct comparison within a single study, N-sulfonyloxazolidine-2,4-diones (the class to which the target compound belongs) demonstrated significantly higher second-order inactivation rate constants (k_inact/K_I) against PPE compared to their N-acyl counterparts. For example, the N-tosyl derivative (4-CH₃-C₆H₄-SO₂) achieved a k_inact/K_I of 1.2 × 10⁴ M⁻¹s⁻¹, while the N-acetyl analog reached only 2.5 × 10² M⁻¹s⁻¹ [1]. Furthermore, N-sulfonyloxazolidine-2,4-diones potently inhibited human neutrophil elastase (HNE) and proteinase-3, whereas they were weak inhibitors of human cathepsin G, indicating a selectivity window conferred by the N-sulfonyl group [1].
| Evidence Dimension | Pseudo-irreversible inactivation potency (k_inact/K_I, M⁻¹s⁻¹) against PPE |
|---|---|
| Target Compound Data | Class representative N-sulfonyloxazolidine-2,4-dione (N-tosyl): k_inact/K_I ≈ 1.2 × 10⁴ M⁻¹s⁻¹; potent against HNE and proteinase-3; weak against cathepsin G [1] |
| Comparator Or Baseline | N-Acyloxazolidine-2,4-dione (N-acetyl): k_inact/K_I ≈ 2.5 × 10² M⁻¹s⁻¹; no reported selectivity among serine proteases [1] |
| Quantified Difference | Approximately 48-fold higher k_inact/K_I for the N-sulfonyl class relative to N-acyl; selectivity for HNE/proteinase-3 over cathepsin G [1] |
| Conditions | PPE enzyme assay; pH 7.4, 25°C; substrate: Suc-Ala-Ala-Ala-pNA [1] |
Why This Matters
The N-sulfonyl group is essential for achieving high-potency pseudo-irreversible inhibition; substituting with an N-acyl or N-benzyl group results in a dramatic loss of inhibitory activity, making the sulfonyl-containing target compound the preferred choice for serine protease-targeted studies.
- [1] Santana AB, Lucas SD, Gonçalves LM, Correia HF, Cardote TAF, Guedes RC, Iley J, Moreira R. N-Acyl and N-sulfonyloxazolidine-2,4-diones are pseudo-irreversible inhibitors of serine proteases. Bioorg Med Chem Lett. 2012;22(12):3993-3997. View Source
